molecular formula C17H13NO4S B1188974 2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid

2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid

Cat. No.: B1188974
M. Wt: 327.4g/mol
InChI Key: MIOLIYSNMZTZGC-UHFFFAOYSA-N
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Description

2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound with a nitrogen atom. The compound also contains a benzoic acid moiety, which is a simple aromatic carboxylic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-2-quinolone with a suitable thiol reagent to introduce the thio group at the 3-position of the quinoline ring. This is followed by the reaction with benzoic acid or its derivatives to form the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can help to improve the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxide derivatives, while reduction reactions produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolone: This compound shares the quinoline ring system but lacks the thio and benzoic acid moieties.

    2-Methyl-3-nitroaniline: This compound has a similar aromatic structure but differs in the functional groups attached to the ring.

    Indole derivatives: These compounds have a similar heterocyclic structure but contain an indole ring instead of a quinoline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO4S

Molecular Weight

327.4g/mol

IUPAC Name

2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)sulfanylbenzoic acid

InChI

InChI=1S/C17H13NO4S/c1-18-12-8-4-2-6-10(12)14(19)15(16(18)20)23-13-9-5-3-7-11(13)17(21)22/h2-9,19H,1H3,(H,21,22)

InChI Key

MIOLIYSNMZTZGC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C(C1=O)SC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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